Isobutyl 40750704

Description

The compound "Isobutyl 40750704" is presumed to refer to Isobutyl methylphosphonochloridate (CAS RN: 18359-05-2), based on structural and functional similarities inferred from the evidence. This organophosphorus compound is characterized by a methylphosphonochloridate group bound to an isobutyl chain. Key synonyms include O-Isobutyl methylphosphonochloridate and 2-Methylpropyl methylphosphonochloridate.

This compound is primarily utilized in specialized chemical syntheses, particularly in reactions requiring phosphorylating or chlorinating agents. Its reactivity stems from the electrophilic phosphorus center, making it valuable in producing derivatives for agrochemical or pharmaceutical intermediates .

Propriétés

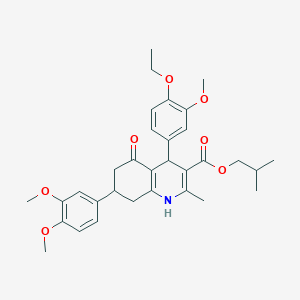

Formule moléculaire |

C32H39NO7 |

|---|---|

Poids moléculaire |

549.7g/mol |

Nom IUPAC |

2-methylpropyl 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C32H39NO7/c1-8-39-26-12-10-21(16-28(26)38-7)30-29(32(35)40-17-18(2)3)19(4)33-23-13-22(14-24(34)31(23)30)20-9-11-25(36-5)27(15-20)37-6/h9-12,15-16,18,22,30,33H,8,13-14,17H2,1-7H3 |

Clé InChI |

PYKONKJTINWJNF-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OCC(C)C)C)OC |

SMILES canonique |

CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OCC(C)C)C)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

O,O-Dibutyl Methylphosphonothionate

- Structural Similarity : Shares a methylphosphonate core but substitutes the chloride with a thionate group (S=O) and includes two butyl chains instead of one isobutyl group.

- Molecular Formula : Likely C₉H₂₁O₃PS (inferred from naming conventions).

- Reactivity : The thionate group enhances sulfur-based reactivity, making it suitable for creating thiophosphate esters, which are common in pesticides.

- Applications: Used in organophosphate insecticide synthesis, contrasting with Isobutyl 40750704’s role in chlorinated intermediates .

n-Butyl Chloroformate (CAS RN: 592-34-7)

- Structural Similarity : Contains a chloroformate group (–O–CO–Cl) attached to a linear butyl chain.

- Molecular Formula : C₅H₉ClO₂ .

- Reactivity : Acts as an acylating agent, participating in esterification and carbamate synthesis.

- Applications : Widely used in peptide synthesis and polymer production. Unlike Isobutyl 40750704, it lacks a phosphorus center, limiting its utility in phosphorylated compound synthesis .

Methyl Isobutyl Ketone (MIBK; CAS RN: 108-10-1)

- Functional Similarity : Shares the isobutyl group but is a ketone (structure: (CH₃)₂CH–CO–CH₃).

- Molecular Formula : C₆H₁₂O .

- Reactivity : A polar aprotic solvent with moderate acidity, ideal for extraction and purification processes.

- Applications: Used in coatings, adhesives, and as a solvent for resins. Unlike Isobutyl 40750704, MIBK is non-reactive in synthesis and lacks hazardous chlorinated or phosphorylated groups .

Comparison with Functionally Similar Compounds

sec-Butyl Chloroformate (CAS RN: 17462-58-7)

- Functional Similarity: Another chloroformate with a branched alkyl chain.

- Molecular Formula : C₅H₉ClO₂ .

- Reactivity : Similar to n-butyl chloroformate but with steric hindrance due to branching, affecting reaction rates.

- Applications : Employed in controlled acylation reactions. Its safety profile and handling requirements align more with Isobutyl 40750704 due to shared hazards (e.g., corrosivity, lachrymatory effects) .

Isobutyl Acetate (CAS RN: 110-19-0)

- Functional Similarity : Ester derivative with an isobutyl group.

- Molecular Formula : C₆H₁₂O₂ .

- Reactivity: Hydrolyzes to acetic acid and isobutanol under acidic/basic conditions.

- Applications: Common solvent in coatings and fragrances. Unlike Isobutyl 40750704, it is non-toxic and lacks reactive functional groups .

Q & A

Q. How is Isobutyl 40750704 synthesized, and what analytical methods are used to confirm its structural purity?

Methodological Answer:

- Synthesis Protocol: Isobutyl 40750704 is typically synthesized via nucleophilic substitution or esterification reactions. For example, reacting isobutyl alcohol with a precursor under reflux conditions (60–80°C) in anhydrous dichloromethane, using a catalyst like sulfuric acid .

- Characterization:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra validate the presence of isobutyl substituents (e.g., δ 0.9–1.1 ppm for methyl protons) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 407.50704 ± 0.001) .

- Purity Assessment: HPLC with a C18 column (90:10 acetonitrile/water) ensures ≥98% purity; report retention time and peak area .

Table 1: Example Synthesis Conditions and Analytical Data

| Parameter | Condition/Result | Reference Method |

|---|---|---|

| Reaction Temperature | 75°C ± 2°C | |

| ¹H NMR (δ, ppm) | 0.92 (d, 6H), 1.85 (m, 1H) | |

| HPLC Purity | 98.5% |

Advanced Research Question

Q. What mechanistic pathways govern Isobutyl 40750704’s reactivity under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design:

- Data Interpretation:

Basic Research Question

Q. Which spectroscopic techniques are optimal for distinguishing Isobutyl 40750704 from structural analogs (e.g., tert-butyl derivatives)?

Methodological Answer:

- Key Techniques:

- Validation: Cross-reference with X-ray crystallography (if crystalline) to confirm substituent geometry .

Advanced Research Question

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf, solubility) of Isobutyl 40750704?

Methodological Answer:

- Root-Cause Analysis:

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify outliers in published datasets and assess methodological biases .

Advanced Research Question

Q. What strategies ensure reproducibility in Isobutyl 40750704’s bioactivity assays across independent laboratories?

Methodological Answer:

- Standardization:

- Data Sharing: Publish raw datasets (absorbance values, cell counts) in supplementary materials to enable cross-validation .

Basic Research Question

Q. What safety and handling protocols are critical for working with Isobutyl 40750704 in laboratory settings?

Methodological Answer:

- Risk Mitigation:

- Material Safety Data Sheet (MSDS): Follow GHS classifications (e.g., flammability, skin irritation) and use fume hoods for synthesis .

- Waste Disposal: Neutralize acidic byproducts before disposal per EPA guidelines .

Advanced Research Question

Q. How can computational models predict Isobutyl 40750704’s stability in novel solvent systems or under oxidative stress?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., COSMO-RS for solubility parameters) and oxidative degradation pathways .

- Experimental Validation: Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to detect degradation products .

Key Considerations for Researchers

- Ethical Compliance: Ensure institutional review board (IRB) approval for biological studies involving Isobutyl 40750704 .

- Data Transparency: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing datasets .

- Critical Analysis: Address limitations (e.g., instrument sensitivity, sample heterogeneity) in the discussion section of manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.